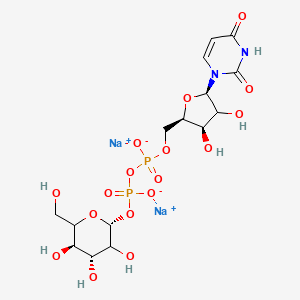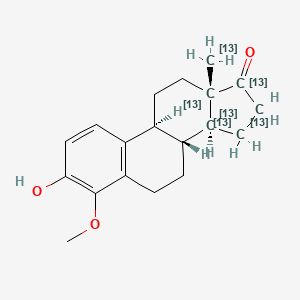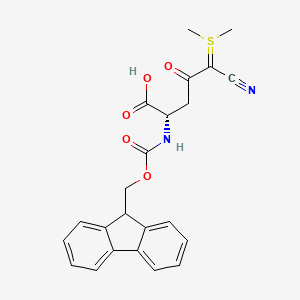
Fura PE-3 (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura PE-3 (potassium) is a calcium-sensitive fluorophore widely used in scientific research. It is particularly known for its ability to load into intrapulmonary arteries and mesenteric resistance arteries, making it a valuable tool for studying vasoconstriction .
Preparation Methods
The synthesis of Fura PE-3 (potassium) involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often customized by manufacturers. Industrial production methods typically involve large-scale synthesis with stringent quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Fura PE-3 (potassium) undergoes various chemical reactions, primarily involving its interaction with calcium ions. It is sensitive to calcium, and its fluorescence properties change upon binding with calcium. Common reagents and conditions used in these reactions include calcium chloride and buffered solutions. The major product formed from these reactions is the calcium-bound form of Fura PE-3 (potassium), which exhibits distinct fluorescence characteristics .
Scientific Research Applications
Fura PE-3 (potassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study calcium ion concentrations in various chemical reactions.
Biology: Employed in cellular and molecular biology to monitor calcium signaling pathways.
Medicine: Utilized in pharmacological studies to investigate the effects of drugs on calcium dynamics in vascular tissues.
Industry: Applied in the development of diagnostic tools and assays for calcium detection
Mechanism of Action
The mechanism of action of Fura PE-3 (potassium) involves its binding to calcium ions. Upon binding, the fluorophore undergoes a conformational change that alters its fluorescence properties. This change can be detected and measured, allowing researchers to quantify calcium concentrations in biological and chemical systems. The molecular targets include calcium ions, and the pathways involved are primarily related to calcium signaling .
Comparison with Similar Compounds
Fura PE-3 (potassium) is unique due to its high sensitivity to calcium ions and its ability to load into specific vascular tissues. Similar compounds include:
Fura-2: Another calcium-sensitive fluorophore with similar applications but different loading and retention properties.
Fluo-4: A fluorophore used for calcium detection with different spectral properties.
Rhod-2: A calcium indicator with distinct fluorescence characteristics and applications
Fura PE-3 (potassium) stands out due to its specific loading capabilities and high sensitivity, making it a preferred choice for certain types of vascular research.
Properties
Molecular Formula |
C37H35K4N5O17 |
|---|---|
Molecular Weight |
978.1 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[[6-[bis(carboxylatomethyl)amino]-2-(5-carboxy-1,3-oxazol-2-yl)-1-benzofuran-5-yl]oxy]ethoxy]-N-(carboxylatomethyl)-4-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]anilino]acetate |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;;/q;4*+1/p-4 |
InChI Key |
BKYRHVSAHHXWOQ-UHFFFAOYSA-J |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)[O-])CC(=O)[O-])OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
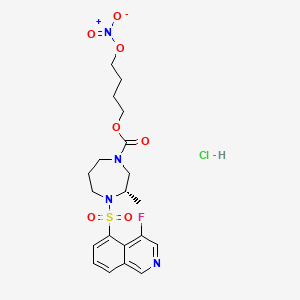
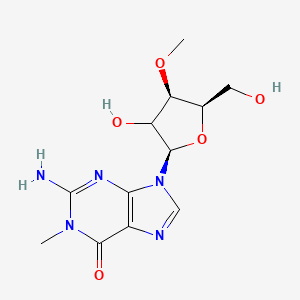
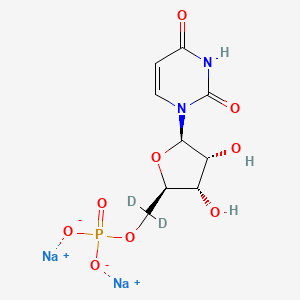
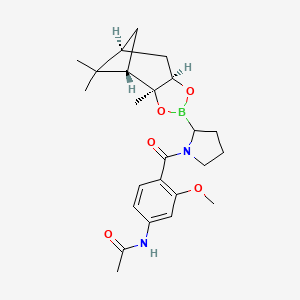

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)


![[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(2+);propanedioic acid](/img/structure/B12402589.png)
